molecular formula C4H6ClNO4 B8663277 (2-Chloroacetamido)(hydroxy)acetic acid CAS No. 63327-50-4

(2-Chloroacetamido)(hydroxy)acetic acid

Cat. No. B8663277
Key on ui cas rn: 63327-50-4
M. Wt: 167.55 g/mol
InChI Key: YULYKRNXBRMJQU-UHFFFAOYSA-N
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Patent
US04105690

Procedure details

740 g of an aqueous solution with 50% of glyoxylic acid (5 moles) are mixed with 514 g of chloracetamide (5.5 moles). The mixture is heated to 50° C, then the greater part of the water is removed under vacuum, 1200 g of acetic acid are added and it is cooled on ice. After filtration and drying, 475 g of product are obtained. The product concentrated under vacuum gives 112 g of a second crop, namely a total yield of 69%.
[Compound]
Name
aqueous solution
Quantity
740 g
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
514 g
Type
reactant
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[O:3].[Cl:6][CH2:7][C:8]([NH2:10])=[O:9]>>[Cl:6][CH2:7][C:8]([NH:10][CH:2]([OH:3])[C:1]([OH:5])=[O:4])=[O:9]

Inputs

Step One
Name
aqueous solution
Quantity
740 g
Type
reactant
Smiles
Name
Quantity
5 mol
Type
reactant
Smiles
C(C=O)(=O)O
Name
Quantity
514 g
Type
reactant
Smiles
ClCC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the greater part of the water is removed under vacuum, 1200 g of acetic acid
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled on ice
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 475 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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